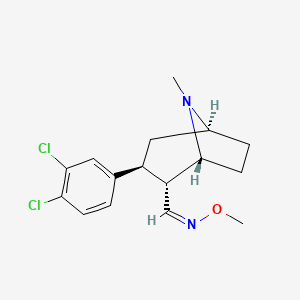
Unii-QP28R24RV8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unii-QP28R24RV8, also known as 8-Azabicyclo(3.2.1)octane-2-carboxaldehyde, 3-(3,4-dichlorophenyl)-8-methyl-, O-methyloxime, (C(Z),1R,2R,3S,5S)-, is a chemical compound with the molecular formula C16H20Cl2N2O . This compound is characterized by its unique bicyclic structure and the presence of dichlorophenyl and methyloxime groups.
準備方法
The synthesis of Unii-QP28R24RV8 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane structure.
Introduction of the carboxaldehyde group: The carboxaldehyde group is introduced through a formylation reaction.
Attachment of the dichlorophenyl group: This step involves a substitution reaction where the dichlorophenyl group is attached to the bicyclic core.
Formation of the O-methyloxime: The final step involves the reaction of the carboxaldehyde group with methoxyamine to form the O-methyloxime.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Unii-QP28R24RV8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The O-methyloxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Unii-QP28R24RV8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of Unii-QP28R24RV8 involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
類似化合物との比較
Unii-QP28R24RV8 can be compared with other similar compounds, such as:
8-Azabicyclo(3.2.1)octane derivatives: These compounds share the same bicyclic core structure but differ in the substituents attached to the core.
Dichlorophenyl derivatives: These compounds have the dichlorophenyl group but differ in the other functional groups attached to the molecule.
Methyloxime derivatives: These compounds contain the methyloxime group but differ in the rest of the molecular structure.
This compound is unique due to the combination of its bicyclic core, dichlorophenyl group, and methyloxime group, which confer specific chemical and biological properties.
特性
Key on ui mechanism of action |
When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |
|---|---|
CAS番号 |
173830-25-6 |
分子式 |
C16H20Cl2N2O |
分子量 |
327.2 g/mol |
IUPAC名 |
(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1 |
InChIキー |
NRLIFEGHTNUYFL-XNHKOILRSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)






![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B10764123.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)
![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B10764139.png)
